molecular formula C21H18N2OS B2973263 (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile CAS No. 476668-92-5

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

Cat. No. B2973263
M. Wt: 346.45
InChI Key: OJIYBWLFDLTHNV-WQRHYEAKSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It can include multi-step syntheses, starting materials, reagents, and conditions for each step.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with different reagents, its behavior under various conditions, and the products it forms.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, optical activity, and stability.


Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity levels, and its environmental impact.


Future Directions

This involves predicting or proposing future studies that can be done based on the known properties and activities of the compound. This could include potential applications, further reactions, or biological studies.


properties

IUPAC Name

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14-8-9-16(10-15(14)2)19-13-25-21(23-19)18(12-22)11-17-6-4-5-7-20(17)24-3/h4-11,13H,1-3H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIYBWLFDLTHNV-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

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